molecular formula C12H9FN2O B8789207 N-(3-fluorophenyl)pyridine-2-carboxamide

N-(3-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B8789207
M. Wt: 216.21 g/mol
InChI Key: ZWVPYRZGMVKYLX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)pyridine-2-carboxamide is a chemical compound of interest in pharmaceutical and medicinal chemistry research, built on a pyridine-2-carboxamide scaffold. This scaffold is a significant pharmacophore in contemporary drug design, known for its electron-deficient aromatic ring that facilitates π-π stacking and hydrogen-bonding interactions with biological targets . Compounds featuring this core structure are prevalent in FDA-approved drugs and are extensively investigated for developing potent enzyme inhibitors with nanomolar potency . The incorporation of a 3-fluorophenyl substituent is a common strategy in medicinal chemistry to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, allowing researchers to fine-tune the compound's activity and physicochemical profile. While the specific biological data for this compound may be limited, its structural features align with derivatives studied for various applications, including supramolecular chemistry due to its self-assembly capabilities . This reagent serves as a versatile building block for the synthesis of more complex molecules and is a valuable tool for probing biological systems, specifically in the exploration of structure-activity relationships (SAR) for novel therapeutic agents . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

N-(3-fluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)

InChI Key

ZWVPYRZGMVKYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-2-Carboxamide Derivatives with Varied N-Substituents

The N-substituent on the pyridine-2-carboxamide backbone significantly impacts physicochemical and biological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Activities Reference
N-(3-Aminopropyl)pyridine-2-carboxamide C₉H₁₃N₃O 179.22 3-Aminopropyl group pKa: 13.60; Irritant
N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide C₁₄H₈ClF₆N₂O 378.67 2-Chlorophenyl, 4,6-bis(CF₃) High electronegativity; used in material science
4-(Dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide C₁₇H₂₀N₃O₂ 298.36 Dimethylamino, hydroxymethylphenyl Enhanced solubility due to polar groups

Key Observations :

  • Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to the aminopropyl group in , which has a basic amine (pKa ~13.6) .
  • Steric Effects : Bulky substituents, such as bis(trifluoromethyl) groups in , reduce solubility but enhance binding specificity in hydrophobic pockets .

Heterocyclic Core Modifications: Thieno/Furopyridine Derivatives

Replacing the pyridine core with thieno[2,3-b]pyridine or furo[2,3-b]pyridine alters electronic properties and bioactivity:

Compound Name (Example) Core Structure Key Modifications Biological Activity Reference
KuSaSch038 () Thieno[2,3-b]pyridine 3,6-Diamino-5-cyano, 4-(3-fluorophenyl) Antiplasmodial (IC₅₀ < 1 µM)
Furo[2,3-b]pyridine-3-carboxamide () Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethylamino Anti-inflammatory/antimicrobial

Key Observations :

  • Enhanced Bioactivity: Thieno/furopyridine cores exhibit planar, conjugated systems that improve π-π stacking with biological targets, as seen in KuSaSch038’s antiplasmodial activity .
  • Fluorine Positioning : The 3-fluorophenyl group in KuSaSch038 mirrors the target compound’s substitution, suggesting shared pharmacophore elements for target engagement.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Fluorine atoms and trifluoromethyl groups (e.g., ) increase logP, enhancing membrane permeability but risking solubility limitations .
  • Hydrogen Bonding: The carboxamide group in N-(3-aminopropyl)pyridine-2-carboxamide () facilitates hydrogen bonding, whereas fluorophenyl groups prioritize hydrophobic interactions .

Research Findings and Implications

  • Synthetic Flexibility: MedChemComm compounds (–9, 11) highlight the use of trifluoroethylamino and cyclopropyl groups to optimize metabolic stability and bioavailability, strategies applicable to the target compound .

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves coupling pyridine-2-carboxylic acid with 3-fluoroaniline using carbodiimide-based reagents. Ethylcarbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) is widely employed to activate the carboxylic acid, forming an active ester intermediate that reacts with the amine.

Typical Conditions :

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : Room temperature (20–25°C)

  • Molar Ratios : 1:1.2 (acid:amine), with 1.5 equivalents of EDC and HOBt

  • Base : Dimethylaminopyridine (DMAP) or triethylamine (TEA) to neutralize HCl byproducts.

Optimization Insights

Yields in this method typically range from 45% to 70%, depending on purification techniques. Recrystallization from ethanol/water mixtures enhances purity (>95%). Side products include urea derivatives from EDC decomposition, necessitating careful chromatography.

Nucleophilic Acyl Substitution with Pyridine-2-Carbonyl Chloride

Synthesis of Pyridine-2-Carbonyl Chloride

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride. The reaction proceeds under reflux (40–60°C) in anhydrous tetrahydrofuran (THF), with completion confirmed by gas evolution (HCl/SO₂).

Amide Bond Formation

The acyl chloride reacts with 3-fluoroaniline in the presence of a base:

Procedure :

  • Solvent : THF or methanol

  • Base : Triethylamine (2.0 equivalents)

  • Temperature : 0–5°C (ice bath), gradually warming to room temperature.

  • Workup : Dilution with water, extraction with ethyl acetate, and drying over MgSO₄.

Yield : 60–80%, with purity >90% after recrystallization.

Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

This method employs palladium catalysis to couple halogenated pyridine precursors with 3-fluoroaniline. For example, 2-bromopyridine reacts with 3-fluoroaniline under the following conditions:

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2.5 equivalents)

  • Solvent : Toluene at 110°C.

Yield : 50–65%, with <5% homocoupling byproducts.

Ullmann-Type Coupling

Copper(I) iodide catalyzes the reaction between 2-iodopyridine and 3-fluoroaniline in dimethyl sulfoxide (DMSO) at 130°C. This method avoids palladium but requires longer reaction times (24–48 hours).

Comparative Analysis of Methods

Parameter Direct Amidation Acyl Chloride Route Buchwald-Hartwig
Yield 45–70%60–80%50–65%
Purity >95%>90%85–90%
Reaction Time 12–24 hours4–6 hours6–8 hours
Cost ModerateLowHigh
Scalability LimitedHighModerate

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors for the acyl chloride route, reducing reaction times to <1 hour and improving safety by minimizing hazardous intermediate handling.

Green Chemistry Approaches

Water-mediated amidation using surfactants (e.g., CTAB) achieves yields comparable to traditional methods (55–60%) while reducing organic solvent use.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J=4.8 Hz, 1H, pyridine-H6), 7.91 (t, J=7.8 Hz, 1H, pyridine-H4), 7.49 (m, 2H, Ar-H), 7.32 (d, J=7.2 Hz, 1H, pyridine-H3).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material .

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
Coupling reagentHATUMaximizes amide yield
SolventAnhydrous DMFEnhances solubility
Temperature70°CBalances reaction rate
Purification methodGradient chromatographyRemoves byproducts

Q. Table 2: Comparative Bioactivity of Fluorophenyl Analogs

Analog SubstituentTarget EnzymeIC50 (µM)Selectivity IndexReference
3-FluoroKinase A0.128.5
4-FluoroKinase A0.452.1
3-ChloroKinase B0.871.3

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